3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of the trifluoromethoxy group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the trifluoromethoxyphenyl group: This step often involves nucleophilic substitution reactions where the trifluoromethoxyphenyl group is introduced using suitable aryl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing high-throughput synthesis techniques and automated reactors .
Chemical Reactions Analysis
3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated as a potential kinase inhibitor, showing promise in cancer treatment by targeting specific kinases involved in cell proliferation.
Biological studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical biology: It serves as a tool compound to study the role of specific kinases in cellular processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives and kinase inhibitors. Some examples are:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Trifluoromethyl-containing kinase inhibitors: Compounds like sorafenib and pexidartinib share the trifluoromethyl group, contributing to their pharmacological properties.
The uniqueness of this compound lies in its specific structural features, such as the trifluoromethoxy group and the pyrazolo[1,5-a]pyrimidine scaffold, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O2/c15-10-11(21-22-7-1-6-19-12(10)22)13(23)20-8-2-4-9(5-3-8)24-14(16,17)18/h1-7H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVYBAGPWIWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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